

Technical Guide: Structural Elucidation of 3-Amino-3-(pentafluorophenyl)propionic Acid

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Compound of Interest

Compound Name: *3-Amino-3-pentafluorophenyl-propionic acid*

CAS No.: 682804-49-5

Cat. No.: B2357069

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Executive Summary

This technical guide outlines the comprehensive workflow for the solid-state characterization of 3-Amino-3-(pentafluorophenyl)propionic acid, a fluorinated

-amino acid. This molecule represents a critical scaffold in medicinal chemistry, serving as a building block for proteolytically stable peptidomimetics. The presence of the perfluorinated phenyl ring (

) introduces unique electronic properties—specifically quadrupole inversion—which dictates crystal packing and supramolecular assembly. This document details the crystallization protocols, X-ray diffraction (XRD) data collection strategies, and the structural analysis required to validate its conformation and intermolecular interactions.

Molecular Context & Significance[1][2]

The "Fluorine Effect" in Peptidomimetics

The substitution of hydrogen with fluorine in amino acids profoundly alters their physicochemical profile without significantly changing steric bulk.

- Electronic Modulation: The

group is highly electron-deficient. Unlike a standard phenyl ring (electron-rich), the perfluorinated ring exhibits a positive electrostatic potential in its center and negative potential at the edges.

- Conformational Locking: The steric demand of the

group combined with the

-amino acid backbone restricts rotation around the

bond, favoring specific folded conformations (helices or turns) in peptides.

Structural Objectives

The primary goal of crystal structure analysis for this molecule is to determine:

- Absolute Configuration: Verification of (

) or (

) enantiopurity.

- Zwitterionic State: Confirmation of proton transfer from carboxyl to amine (

vs

).

- Supramolecular Synthons: Identification of

stacking and

hydrogen bonding networks.

Experimental Protocol: Crystallization Strategy

Crystallizing zwitterionic

-amino acids is challenging due to their high melting points and low solubility in non-polar solvents. The following protocol utilizes Isoelectric Focusing via Vapor Diffusion.

Reagents & Preparation

- Solute: High-purity (>98%) 3-Amino-3-(pentafluorophenyl)propionic acid.
- Primary Solvent: Water/Methanol (1:1 v/v).[1]
- Antisolvent: Acetone or Isopropanol.
- pH Adjuster: Dilute HCl or NaOH (to reach pI ~5.5–6.0).

Step-by-Step Crystallization Workflow

- Dissolution: Dissolve 20 mg of the compound in 1.5 mL of Water/MeOH mixture at 40°C. Ensure complete dissolution.
- Filtration: Pass the solution through a 0.22 PTFE syringe filter to remove nucleation sites (dust).
- Vapor Diffusion Setup:
 - Place the filtrate in an inner vial (open).
 - Place the inner vial into a larger jar containing 5 mL of Acetone (Antisolvent).
 - Seal the outer jar tightly.
- Equilibration: Store at 4°C in a vibration-free environment.
- Harvesting: Crystals typically appear within 3–7 days as colorless prisms or plates.

Visualization of Workflow



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Figure 1: Vapor diffusion workflow optimized for zwitterionic amino acids.

Data Collection & Refinement

Once a suitable single crystal (

mm) is isolated, data collection proceeds using Single Crystal X-Ray Diffraction (SC-XRD).

Instrument Parameters

Parameter	Setting / Specification	Rationale
Radiation Source	Mo K (Å)	Preferred over Cu for fluorinated compounds to minimize absorption corrections, though Cu is acceptable for absolute config.
Temperature	100 K (Cryostream)	Essential to reduce thermal vibration of the terminal fluorine atoms and prevent disorder.
Detector Distance	50–60 mm	Balance between resolution and spot separation.
Strategy	Full Sphere (scans)	Required for high redundancy and accurate Friedel pair analysis (absolute structure).

Refinement Logic

- Indexing: Determine the unit cell. Expect Monoclinic () or Orthorhombic () for chiral samples.

- Structure Solution: Use Direct Methods (SHELXT) or Charge Flipping. The heavy fluorine atoms (relative to H) aid in phasing.
- Refinement (SHELXL):
 - Hydrogen Atoms: Place H atoms on Carbon geometrically (riding model).
 - Amine/Carboxyl H: Locate these in the Difference Fourier map to confirm the zwitterionic state (and).
 - Disorder: If the ring shows rotational disorder, use PART commands and similarity restraints (SIMU/DELU).

Structural Analysis: The Core Features

The analysis of 3-Amino-3-(pentafluorophenyl)propionic acid focuses on three critical structural pillars.

The Zwitterionic Lattice

In the solid state, the molecule exists as a zwitterion.

- Mechanism: The proton transfers from the carboxylic acid to the -amine.
- Observation: Look for bond lengths in the carboxylate group to be nearly identical ($\sim 1.25 \text{ \AA}$), indicating delocalization. The amine nitrogen should form a tetrahedral geometry consistent with hybridization.

Conformation: The Gauche Effect

Fluorine introduces stereoelectronic effects that dictate the backbone torsion angles ().

- Analysis: Measure the torsion angle

- Expectation:

-amino acids often adopt a gauche conformation to facilitate intramolecular H-bonding or minimize dipole repulsion between the C-F bonds and the carbonyl oxygen.

Quadrupole Stacking (The Pfp Effect)

This is the most distinct feature of the crystal packing.

- Theory: The

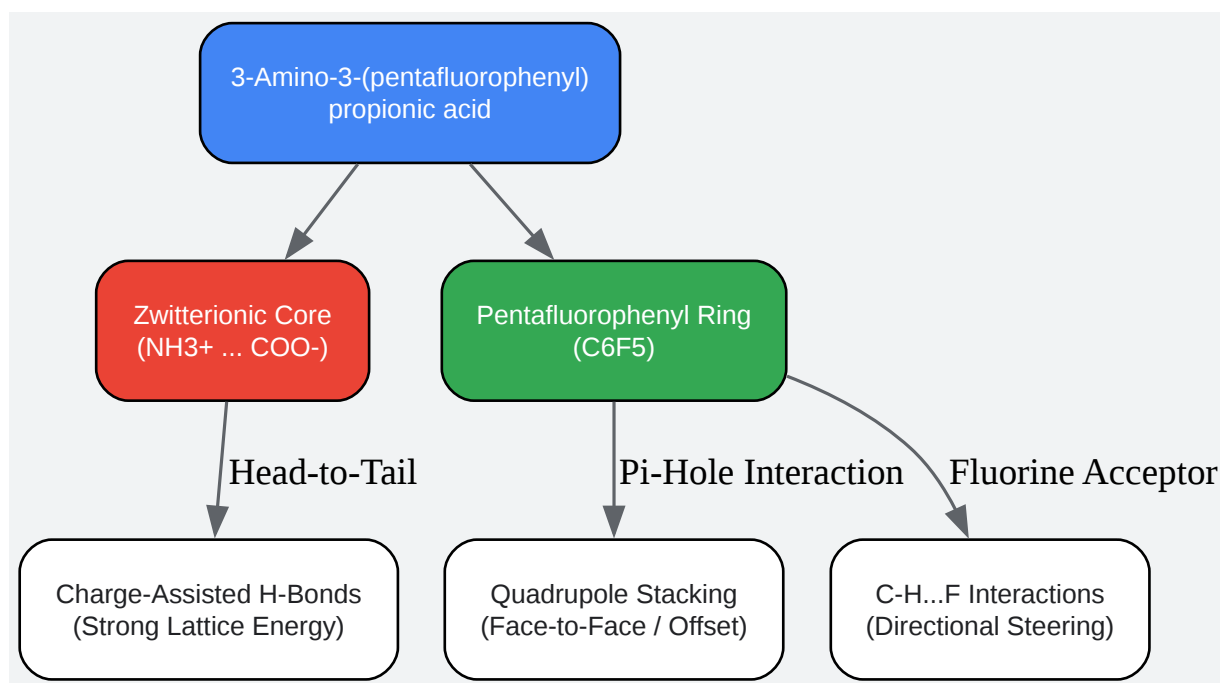
ring has a quadrupole moment opposite to that of phenyl. It is electron-deficient in the center (-hole).

- Interaction: If the crystal contains solvent or if the molecules pack in layers, look for Face-to-Face Stacking (offset) where the electron-poor

ring stacks with electron-rich regions (like the carboxylate oxygen or adjacent phenyl rings if present in derivatives).

- C-H...F Interactions: Weak hydrogen bonds () often stabilize the lattice, forming infinite chains.

Interaction Logic Diagram



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Figure 2: Hierarchy of intermolecular forces stabilizing the crystal lattice.

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